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Compound of Interest

Compound Name: (Z2)-hex-3-ene-2,5-diol

Cat. No.: B15249344

An In-depth Technical Guide to (Z)-hex-3-ene-2,5-diol

This technical guide provides a comprehensive overview of the chemical properties, structure,
and proposed synthesis of (Z)-hex-3-ene-2,5-diol, targeted towards researchers, scientists,
and professionals in drug development. Due to the limited availability of experimental data for
this specific isomer, this guide combines reported computed data with established chemical
principles to offer a thorough profile of the compound.

Chemical Structure and Identifiers

(Z2)-hex-3-ene-2,5-diol is an unsaturated diol with a six-carbon chain. The presence of a cis-
configured double bond between carbons 3 and 4, along with hydroxyl groups at positions 2
and 5, defines its structure and stereochemistry.

Caption: 2D representation of (Z)-hex-3-ene-2,5-diol.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name (2)-hex-3-ene-2,5-diol

Synonyms cis-3-Hexene-2,5-diol

Molecular Formula CeH1202[1]

Molecular Weight 116.16 g/mol [1]

CAS Number 184763-27-7[1]

inChi INChl=1S/C6H1202/c1-5(7)3-4-6(2)8/h3-8H,1-
2H3/b4-3-[1]

SMILES CC(/C=C\C(C)0)OI1]

Chemical Properties

Experimental data on the physical properties of (Z)-hex-3-ene-2,5-diol are scarce. The
following table summarizes computed data available from public databases. For comparison,
experimental data for the related compound, 2,5-dimethyl-hex-3-yne-2,5-diol, the precursor in
the proposed synthesis, are also included where available.

Table 2: Physicochemical Properties
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(Z)-hex-3-ene-2,5-diol 2,5-Dimethyl-hex-3-yne-
Property . .
(Computed) 2,5-diol (Experimental)
Molecular Weight 116.16 g/mol [1] 142.19 g/mol
Boiling Point Not available 205 °C
Melting Point Not available 94-95 °C
Density Not available Not available
- ] Soluble in water, alcohol,
Solubility Not available
acetone
XLogP3 0.3 Not available
Hydrogen Bond Donor Count 2 2
Hydrogen Bond Acceptor ) )
Count
Rotatable Bond Count 3 1

Proposed Synthesis

A plausible and stereoselective method for the synthesis of (Z)-hex-3-ene-2,5-diol is the partial
hydrogenation of the corresponding alkyne, 3-hexyne-2,5-diol, using a poisoned catalyst such
as Lindlar's catalyst. This method is well-established for the preparation of cis-alkenes from
alkynes.
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Caption: Proposed workflow for the synthesis of (Z)-hex-3-ene-2,5-diol.
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Experimental Protocol:

Objective: To synthesize (Z)-hex-3-ene-2,5-diol via partial hydrogenation of 3-hexyne-2,5-diol.

Materials:

3-Hexyne-2,5-diol

Lindlar's catalyst (5% Pd on CaCOs, poisoned)

Quinoline (optional, as an additional poison)

Methanol or Ethyl Acetate (anhydrous)

Hydrogen gas (H2)

Inert gas (Nitrogen or Argon)

Standard glassware for organic synthesis

Procedure:

In a round-bottom flask, dissolve 3-hexyne-2,5-diol in an appropriate solvent like methanol or
ethyl acetate.

e Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne). A small
amount of quinoline can be added to further deactivate the catalyst and prevent over-
reduction to the alkane.

e The flask is sealed and the atmosphere is replaced with hydrogen gas, typically from a
balloon or a regulated supply.

e The reaction mixture is stirred vigorously at room temperature.

e The progress of the reaction should be monitored by techniques such as Thin Layer
Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the
starting material and the formation of the product.

e Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas.
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e The catalyst is removed by filtration through a pad of celite.
e The solvent is removed from the filtrate under reduced pressure (rotary evaporation).

e The crude product can be purified by column chromatography on silica gel to yield pure (Z)-
hex-3-ene-2,5-diol.

Spectroscopic Properties

While experimental spectra for (Z)-hex-3-ene-2,5-diol are not readily available, its key
spectroscopic features can be predicted based on its functional groups.

Infrared (IR) Spectroscopy:

e O-H stretch: A broad and strong absorption band is expected in the region of 3200-3600
cm~1, characteristic of the hydroxyl groups.

o C-H stretch (sp3): Absorptions are expected just below 3000 cm~? for the methyl and methine
C-H bonds.

o C-H stretch (sp?): A weaker absorption is anticipated between 3000-3100 cm~?* due to the
vinylic C-H bonds of the alkene.

e C=C stretch: A medium to weak absorption band is expected around 1650 cm~1 for the cis-
disubstituted carbon-carbon double bond. The intensity may be weak due to the relatively
symmetrical nature of the substitution.

e C-O stretch: A strong absorption should appear in the 1000-1200 cm~1* region, corresponding
to the C-O single bonds of the alcohol groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
H NMR (Predicted):

e -CHs protons: A doublet is expected for the methyl groups, coupling to the adjacent methine
proton.
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e -CH(OH) protons: A multiplet is expected for the methine protons attached to the hydroxyl
groups.

o =CH- protons: A multiplet is expected for the two vinylic protons, which would be chemically
equivalent.

e -OH protons: A broad singlet is expected for the hydroxyl protons, which may or may not
show coupling depending on the solvent and concentration.

13C NMR (Predicted):

e -CHs carbons: A signal is expected in the upfield region.

e -CH(OH) carbons: A signal is expected for the carbons bearing the hydroxyl groups.

o =CH- carbons: A signal is expected in the downfield region, characteristic of alkene carbons.

Biological Activity and Signaling Pathways

Currently, there is no information available in the scientific literature regarding the biological
activity or any associated signaling pathways for (Z)-hex-3-ene-2,5-diol. Further research
would be required to investigate its potential pharmacological or biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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